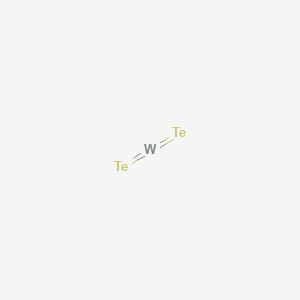

碲化钨 (WTe2)

描述

Tungsten ditelluride (WTe2) is an inorganic semimetallic chemical compound . It has a layered structure, similar to many other transition metal dichalcogenides . The layers are so distorted that the honeycomb lattice many of them have in common is hard to recognize in WTe2 . The tungsten atoms instead form zigzag chains, which are thought to behave as one-dimensional conductors .

Synthesis Analysis

WTe2 can be synthesized using a simple thermo-chemical approach . This method is more economical and operates at a lower temperature compared to various synthesis methods reported in the literature . The results indicate that hydrogen produced during the reaction helps to form an intermediate compound, which then leads to the reduction of WO3 to WTe2 .

Molecular Structure Analysis

WTe2 usually has an orthorhombic (Td) phase . In WTe2, tungsten atoms in the Td crystal structure are in octahedral coordination with tellurium . Unlike electrons in other two-dimensional semiconductors, the electrons in WTe2 can easily move between the layers .

Chemical Reactions Analysis

The presence of WTe2 peaks in XRD confirms the reaction between tungsten oxide and tellurium powder . The synthesized material has an orthorhombic crystal structure .

Physical And Chemical Properties Analysis

WTe2 has a molar mass of 439.04 g/mol and appears as gray crystals . It has a density of 9.43 g/cm3 in solid form and a melting point of 1,020 °C . It is insoluble in water and ammonia .

科学研究应用

Spintronics

- Summary of the Application : WTe2 has demonstrated potential for spintronic applications . Spintronics is a field that exploits the quantum spin state of electrons to store, process and communicate information.

- Methods of Application : The majority of works on WTe2 have relied on mechanically exfoliated flakes from chemical vapour transport (CVT)-grown crystals for their investigations .

- Results or Outcomes : The unique properties of WTe2, such as large non-saturating magnetoresistance, make it a promising candidate for spintronic applications .

Pressure-Induced Superconductivity

- Summary of the Application : WTe2 finds applications in pressure-induced superconductivity . Superconductivity is a state in which a material can conduct electricity without resistance.

- Methods of Application : The synthesis of WTe2 for this application typically involves high-temperature processes .

- Results or Outcomes : The unique electronic properties of WTe2, such as topological electronic states, make it suitable for superconductivity applications .

Memory Storage Devices

- Summary of the Application : WTe2 is used in memory storage devices . These devices store digital information in a non-volatile manner.

- Methods of Application : The synthesis of WTe2 for this application typically involves high-temperature processes .

- Results or Outcomes : The unique properties of WTe2 make it suitable for use in memory storage devices .

Energy Storage Devices

- Summary of the Application : WTe2 is used in energy storage devices such as batteries . These devices store energy for later use.

- Methods of Application : The synthesis of WTe2 for this application typically involves high-temperature processes .

- Results or Outcomes : The unique properties of WTe2 make it suitable for use in energy storage devices .

Catalyst

- Summary of the Application : WTe2 is used as a catalyst . Catalysts are substances that increase the rate of a chemical reaction.

- Methods of Application : The synthesis of WTe2 for this application typically involves high-temperature processes .

- Results or Outcomes : The unique properties of WTe2 make it suitable for use as a catalyst .

Thermo-Electric Devices

- Summary of the Application : WTe2 is used in thermo-electric devices . These devices convert heat into electrical energy, or vice versa.

- Methods of Application : The synthesis of WTe2 for this application typically involves high-temperature processes .

- Results or Outcomes : The unique properties of WTe2 make it suitable for use in thermo-electric devices .

安全和危害

WTe2 is for R&D use only and not for medicinal, household, or other use . If inhaled or ingested, it may cause irritation to the respiratory system, a dry mouth, garlic odor to breath, sweat, and urine . It may also cause anorexia, nausea, depression, somnolence, and pulmonary fibrosis . When heated to decomposition, WTe2 may emit toxic fumes of tellurium .

未来方向

WTe2 has demonstrated large non-saturating magnetoresistance, potential for spintronic applications, and promise as a type-II Weyl semimetal . It has been reported that terahertz-frequency light pulses can switch the crystal structure of WTe2 between orthorhombic and monoclinic by altering the material’s atomic lattice . This opens up new possibilities for its use in nanoscale transistors and other electronics .

属性

IUPAC Name |

bis(tellanylidene)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Te.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGOJOJMWHVMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te]=[W]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WTe2, Te2W | |

| Record name | tungsten(IV) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065243 | |

| Record name | Tungsten telluride (WTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten telluride (WTe2) | |

CAS RN |

12067-76-4 | |

| Record name | Tungsten telluride (WTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten telluride (WTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten telluride (WTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten telluride (WTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)